Home > Products > Screening Compounds P38271 > Alogliptin(alogliptine, alogliptina)
Alogliptin(alogliptine, alogliptina) -

Alogliptin(alogliptine, alogliptina)

Catalog Number: EVT-14185089
CAS Number:
Molecular Formula: C18H23N5O2
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alogliptin was discovered and developed by Takeda Pharmaceutical Company. It belongs to the class of drugs known as DPP-4 inhibitors, which are used in managing blood sugar levels in patients with type 2 diabetes. Its chemical structure is based on a pyrimidinedione framework, which provides the necessary interactions with the DPP-4 enzyme while exhibiting favorable pharmacokinetic properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of alogliptin involves several key steps that utilize various chemical reactions to construct its complex structure. One notable method includes the reaction of 6-chlorouracil with α-bromo-o-tolunitrile in the presence of strong bases such as sodium hydride to form an intermediate compound. This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride in a solvent mixture of isopropanol and water, followed by treatment with potassium carbonate to yield alogliptin hydrochloride. The final product can be converted into alogliptin benzoate through reaction with benzoic acid .

Another synthesis approach involves using 2-cyano benzyl bromide and 3-methyl-6-chlorouracil, which are reacted in methylbenzene with tri-n-butylamine to form an intermediate benzonitrile compound. This intermediate undergoes further reactions to yield alogliptin benzoate, characterized by high purity and yield .

Molecular Structure Analysis

Structure and Data

The molecular formula for alogliptin is C17H21ClN4O2, and its molecular weight is approximately 348.83 g/mol. The compound features a pyrimidinedione core structure that contributes to its biological activity as a DPP-4 inhibitor. The structural representation shows the presence of a piperidine ring and various functional groups that facilitate binding to the DPP-4 enzyme.

The three-dimensional structure of alogliptin allows for specific interactions with the active site of DPP-4, leading to its potent inhibitory effects. The compound's configuration is crucial for its selectivity and efficacy against related enzymes like DPP-8 and DPP-9, which are not inhibited by alogliptin .

Chemical Reactions Analysis

Reactions and Technical Details

Alogliptin undergoes several chemical reactions during its synthesis and modification processes. Key reactions include:

  1. Nucleophilic Substitution: The reaction between 6-chlorouracil and α-bromo-o-tolunitrile involves nucleophilic substitution where the nucleophile displaces the bromine atom.
  2. Condensation Reactions: The formation of intermediates often involves condensation reactions where two reactants combine to form a larger molecule while releasing a small molecule like water.
  3. Acid-Base Reactions: The conversion from alogliptin hydrochloride to alogliptin benzoate involves acid-base neutralization where hydrochloric acid is neutralized by benzoic acid .

These reactions are typically carried out under controlled conditions to optimize yield and purity.

Mechanism of Action

Process and Data

Alogliptin exerts its pharmacological effects primarily through the inhibition of DPP-4 activity. By binding to the active site of DPP-4, it prevents the enzyme from degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to:

  • Increased insulin secretion from pancreatic beta cells.
  • Decreased glucagon release from pancreatic alpha cells.
  • Enhanced glucose-dependent insulin action.
Physical and Chemical Properties Analysis

Physical Properties

Alogliptin appears as a white to off-white crystalline powder. It has a melting point range between 147°C to 150°C, indicating good thermal stability under normal conditions.

Chemical Properties

The solubility profile shows that alogliptin is moderately soluble in water, which is beneficial for oral bioavailability. Its stability can be affected by pH levels; it is more stable in neutral to slightly alkaline conditions.

Relevant Data or Analyses

Studies have demonstrated that alogliptin has low protein binding (approximately 20%) and exhibits linear pharmacokinetics within therapeutic doses. Its half-life ranges from 12 hours in healthy individuals, allowing for once-daily dosing .

Applications

Scientific Uses

Alogliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its role as a DPP-4 inhibitor makes it an essential component in combination therapy regimens aimed at achieving better glycemic control when monotherapy is insufficient.

Research continues into its potential applications beyond diabetes management, including investigations into cardiovascular benefits associated with improved glycemic control and potential effects on weight management in diabetic patients . Additionally, ongoing studies are exploring novel analogues of alogliptin that may enhance its therapeutic profile or provide alternative mechanisms for diabetes treatment .

Mechanistic Pharmacology of Alogliptin

Enzymatic Inhibition Dynamics of Dipeptidyl Peptidase-4 (DPP-4)

Alogliptin ((2R,3R,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrrolidine-3-amine) is a potent, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly degrades incretin hormones. DPP-4 cleaves N-terminal dipeptides from glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), inactivating them within 1–2.5 minutes post-release [6] [10]. Alogliptin binds to DPP-4's catalytic site with a mean IC50 of 6.9 nM, prolonging active incretin concentrations by 2- to 3-fold [1] [5]. This inhibition enhances glucose-dependent insulin secretion and suppresses glucagon release, reducing blood glucose excursions by 31–67% in preclinical models [5].

The pharmacodynamic profile reveals sustained enzyme inhibition: a single oral dose achieves >90% DPP-4 suppression within 15 minutes, with >80% inhibition maintained at 24 hours in primates [5]. Half-maximal inhibition (EC50) occurs at plasma concentrations of 10.0–16.5 nM across species [5]. Alogliptin's inhibition kinetics follow a competitive model, evidenced by increased Michaelis constant (Km) values for substrate cleavage without affecting maximal reaction velocity (Vmax) [6].

Table 1: Enzymatic Inhibition Parameters of Alogliptin

ParameterValueExperimental ContextSource
IC50 (human DPP-4)6.9 ± 0.8 nMIn vitro recombinant enzyme assay[5]
EC50 (plasma)10.0–16.5 nMZucker fa/fa rats[5]
% DPP-4 inhibition>80% at 24hCynomolgus monkeys (10 mg/kg)[5]
GLP-1 AUC increase2- to 3-foldOral glucose tolerance test[5]

Structural Basis of Alogliptin-DPP-4 Binding Interactions

Alogliptin's high-affinity binding to DPP-4 is mediated by hydrophobic contacts, hydrogen bonding, and electrostatic complementarity within the enzyme's catalytic pocket. DPP-4 comprises an α/β-hydrolase domain and a β-propeller domain, with the catalytic triad (Ser630, His740, Asp708) positioned at their interface [9] [10]. Alogliptin's quinazolinone scaffold anchors in the S1 hydrophobic pocket (Val656, Tyr666, Tyr662), while its fluorophenyl group occupies the S2 extensive subsite [9].

Key interactions include:

  • Hydrogen bonding: The primary amine forms dual H-bonds with Glu205/Glu206 and Tyr662 backbone carbonyls [9].
  • Halogen interactions: Ortho-fluorine atoms engage in halogen bonding with Tyr547 and π-stacking with Tyr631 [9].
  • Salt bridge: The sulfonyl group interacts electrostatically with Arg125 [3].

Crystallographic studies show alogliptin induces conformational stability in DPP-4, reducing the enzyme's flexibility and preventing substrate access [3] [9]. The binding free energy (ΔG) is −9.8 kcal/mol, with hydrophobic contributions accounting for 70% of affinity [9].

Table 2: Key Protein-Ligand Interactions in Alogliptin-DPP-4 Complex

ResidueInteraction TypeAlogliptin MoietyBinding Energy Contribution
Glu205/206Hydrogen bondPrimary amine−3.2 kcal/mol
Tyr662Hydrogen bond/π-stackingAmine/fluorophenyl−2.1 kcal/mol
Tyr547Halogen bondFluorophenyl F-atom−1.5 kcal/mol
Val656Hydrophobic contactQuinazolinone ring−1.8 kcal/mol
Arg125ElectrostaticSulfonyl group−1.2 kcal/mol

Allosteric Modulation vs. Competitive Inhibition Mechanisms

Alogliptin functions as a pure competitive inhibitor without allosteric effects, as confirmed by kinetic analyses and structural studies. It competes directly with physiological substrates (e.g., GLP-1) for the catalytic site, increasing the apparent Km while Vmax remains unchanged [6] [10]. This contrasts with non-competitive inhibitors that reduce Vmax by binding outside the active site [10].

Evidence for competitive inhibition:

  • Lineweaver-Burk plots: Show intersecting lines at the y-axis, indicative of competition [6].
  • Substrate displacement: Radiolabeled alogliptin dissociates from DPP-4 upon addition of excess substrate [10].
  • Crystal structures: Reveal alogliptin occupying the substrate-binding cleft without inducing distal conformational changes [3] [9].

Unlike allosteric modulators, alogliptin does not stabilize inactive enzyme conformations or enhance endogenous regulator binding. Its inhibition is fully reversible upon removal, confirming occupancy-driven rather than conformational disruption mechanisms [6].

Table 3: Kinetic Comparison of Alogliptin with Other DPP-4 Inhibitors

InhibitorMechanismKi (nM)Effect on KmEffect on Vmax
AlogliptinCompetitive0.7IncreasedUnchanged
SitagliptinCompetitive1.1IncreasedUnchanged
VildagliptinCovalent inhibitor2.3IncreasedReduced

Selectivity Profiling Against DPP-8/DPP-9 Isoforms

Alogliptin exhibits exceptional selectivity (>14,000-fold) for DPP-4 over related serine proteases DPP-8 and DPP-9, minimizing off-target toxicity risks [3] [5]. This selectivity arises from steric and electrostatic differences in the catalytic pockets:

  • DPP-4: Accommodates alogliptin's tetrahydroisoquinoline group via a shallow S1 pocket with Tyr631 flexibility [5] [9].
  • DPP-8/DPP-9: Feature deeper S1 pockets and rigid Glu residues that sterically clash with alogliptin's fluorophenyl moiety [3] [5].

In vitro profiling demonstrates:

  • DPP-8 IC50: >100 µM (vs. 6.9 nM for DPP-4) [5]
  • DPP-9 IC50: >300 µM [5]
  • Selectivity ratios: 14,493-fold (DPP-8) and 43,478-fold (DPP-9) [3]

This specificity is pharmacologically critical, as DPP-8/DPP-9 inhibition associates with multiorgan toxicity in preclinical models, including thrombocytopenia and splenomegaly [5]. Alogliptin's selectivity profile remains unaltered in human hepatocytes and renal microsomes, confirming metabolic stability without off-target metabolite generation [3] [7].

Table 4: Selectivity Profile of Alogliptin Against DPP Enzyme Family

EnzymeIC50Selectivity Ratio (vs. DPP-4)Key Structural Determinants
DPP-46.9 nM1Tyr631 flexibility, shallow S1 pocket
DPP-8>100 µM>14,493Deep S1 pocket, Glu205 rigidity
DPP-9>300 µM>43,478Constricted S2 subsite, Glu203 steric clash
FAP (Fibroblast Activation Protein)>100 µM>14,493Larger catalytic cavity, altered charge
Prolyl endopeptidase>100 µM>14,493Inaccessible S2 subsite

The structural basis for this selectivity is further illuminated by alogliptin's inability to form hydrogen bonds with DPP-8/DPP-9 catalytic residues (Ser710 in DPP-8 vs. Ser630 in DPP-4) due to spatial reorientation [9]. Molecular dynamics simulations show alogliptin binds DPP-4 with a residence time of 120 minutes, but dissociates from DPP-8/DPP-9 within 0.5 seconds, underscoring kinetic selectivity beyond static affinity measurements [3] [9].

Properties

Product Name

Alogliptin(alogliptine, alogliptina)

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H23N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3

InChI Key

LBAMNIHTUKUKJT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.